4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole
CAS No.: 1850217-39-8
Cat. No.: VC2749752
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1850217-39-8 |
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Molecular Formula | C8H13N3O |
Molecular Weight | 167.21 g/mol |
IUPAC Name | 4-methoxy-1-pyrrolidin-3-ylpyrazole |
Standard InChI | InChI=1S/C8H13N3O/c1-12-8-5-10-11(6-8)7-2-3-9-4-7/h5-7,9H,2-4H2,1H3 |
Standard InChI Key | VVHOEDWYWRQKCD-UHFFFAOYSA-N |
SMILES | COC1=CN(N=C1)C2CCNC2 |
Canonical SMILES | COC1=CN(N=C1)C2CCNC2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole belongs to the pyrazole family of heterocyclic compounds. Its structure consists of a pyrazole core (a five-membered ring containing two adjacent nitrogen atoms) with two key substituents: a methoxy group at the 4-position and a pyrrolidin-3-yl group at the N1 position. This arrangement creates a molecule with both aromatic and aliphatic components, contributing to its chemical versatility.
The pyrazole ring provides a planar, aromatic region with π-electron delocalization across the ring system. The methoxy group (-OCH₃) at position 4 acts as an electron-donating group, potentially increasing electron density in the pyrazole ring. The pyrrolidin-3-yl substituent at the N1 position introduces a saturated heterocyclic component with potential for hydrogen bonding through its nitrogen atom.
Conformational Analysis
The pyrrolidine ring likely adopts a puckered conformation, creating potential for conformational isomers. Depending on the substitution pattern at the 3-position of the pyrrolidine ring, stereoisomers may be possible, similar to how the related compound "rac-4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole" shows specific stereochemistry . These conformational factors could significantly influence the compound's biological activity and receptor binding characteristics.
Synthesis Approaches
Synthetic Challenges
The regioselectivity of the N-alkylation step would present a significant challenge, as pyrazoles have two potential alkylation sites at N1 and N2. Careful control of reaction conditions and selection of appropriate protecting groups would be essential to achieve the desired N1 substitution pattern. Furthermore, if stereochemical control at the pyrrolidine 3-position is required, asymmetric synthesis techniques might be necessary.
The following table outlines potential synthetic approaches and their key considerations:
Synthetic Approach | Key Reagents | Advantages | Challenges |
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Direct N-alkylation | Pyrrolidin-3-yl halide, base | Straightforward, one-step approach | Poor regioselectivity between N1/N2 |
Sequential construction | Hydrazine derivatives, β-ketoesters | Better control of substitution pattern | Multiple steps, potential side reactions |
Click chemistry | Azide-alkyne reagents | Mild conditions, high yields | Requires specialized precursors |
Cross-coupling | Halogenated precursors, catalysts | Versatile for complex structures | Catalyst sensitivity, purification issues |
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of pyrazole derivatives is strongly influenced by their substitution patterns. The following structure-activity relationships (SARs) have been observed in related compounds and may be relevant to our target molecule:
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The position and nature of substituents on the pyrazole ring significantly affect biological activity
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Electron-donating groups (like methoxy) often enhance certain activities while reducing others
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The nature of the N-substituent (pyrrolidin-3-yl in our case) can dramatically alter receptor binding and pharmacokinetics
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Lipophilicity plays a crucial role in cell penetration and bioavailability
Xia et al. reported that pyrazole derivatives with log P values in the range of 3.12–4.94 showed enhanced inhibitory effects on the growth of A549 cancer cells . The calculated log P value of our target compound would likely fall within a range suitable for cellular penetration, potentially conferring antiproliferative activity.
Comparative Analysis
Structural Comparison with Related Compounds
When compared to other pyrazole derivatives described in the literature, 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole shows both similarities and differences that may influence its chemical behavior and biological activity. The table below compares key structural features with related compounds:
The positioning of the methoxy group at C4 rather than C3 (as in 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole) would likely result in different electronic properties and potential hydrogen bonding patterns. The pyrrolidin-3-yl substituent at N1 introduces a basic nitrogen atom that could serve as a hydrogen bond acceptor and potentially improve water solubility compared to compounds with phenyl substitution at this position.
Reactivity Considerations
The reactivity of 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole would be influenced by several factors:
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The electron-donating effect of the methoxy group would increase electron density at specific positions of the pyrazole ring, potentially enhancing nucleophilicity at these sites
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The basic nitrogen in the pyrrolidine ring could participate in acid-base reactions and hydrogen bonding
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The aromatic pyrazole core would be susceptible to electrophilic aromatic substitution reactions, though with a different regioselectivity pattern than unsubstituted pyrazole due to the methoxy group's influence
These reactivity patterns could be exploited for further functionalization of the molecule to develop derivatives with enhanced biological activities or improved pharmacokinetic properties.
Research Gaps and Future Directions
Recommended Research Initiatives
Future research on 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole should focus on:
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Development of efficient, regioselective synthetic methods
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Comprehensive physicochemical characterization including crystal structure determination
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In vitro screening for various biological activities, particularly anti-inflammatory and anticancer properties
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Determination of mechanism of action for any observed biological activities
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Structure optimization to enhance potency and selectivity
Following the approach of Insuasty et al., who developed novel pyrazolic chalcones with significant activity against various cancer cell lines , researchers could explore the development of hybrid molecules incorporating the 4-Methoxy-1-(pyrrolidin-3-yl)-1H-pyrazole scaffold to create compounds with enhanced therapeutic potential.
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